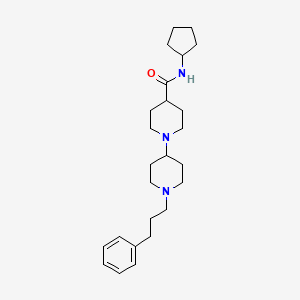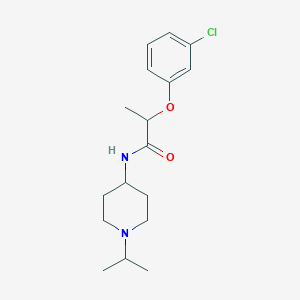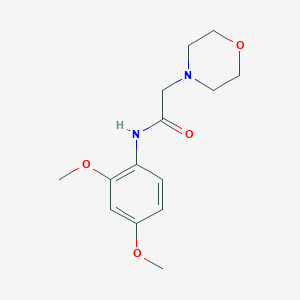
N-cyclopentyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide, also known as CPP-115, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as GABA aminotransferase inhibitors, which have been shown to modulate the levels of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain.
Mecanismo De Acción
N-cyclopentyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-cyclopentyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide increases the levels of GABA in the brain, leading to a reduction in the activity of neurons and a decrease in the reinforcing effects of drugs of abuse.
Biochemical and Physiological Effects
N-cyclopentyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide has been shown to have a number of biochemical and physiological effects. In animal models, N-cyclopentyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide has been shown to increase GABA levels in the brain, leading to a reduction in the reinforcing effects of drugs of abuse. N-cyclopentyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide has also been shown to have anticonvulsant effects in animal models of epilepsy. In addition, N-cyclopentyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide has been shown to have anxiolytic effects in animal models of anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-cyclopentyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide is that it has been extensively studied in preclinical models, and its mechanism of action is well understood. This makes it a useful tool for studying the role of GABA in addiction and epilepsy. However, one limitation of N-cyclopentyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are a number of future directions for research on N-cyclopentyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide. One area of interest is the potential use of N-cyclopentyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide in the treatment of addiction and epilepsy. Clinical trials will be needed to determine the safety and efficacy of N-cyclopentyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide in humans. Another area of interest is the development of more potent and selective GABA aminotransferase inhibitors, which may have improved therapeutic potential compared to N-cyclopentyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide. Finally, further research is needed to understand the long-term effects of N-cyclopentyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide on the brain and behavior.
Métodos De Síntesis
N-cyclopentyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide can be synthesized using a variety of methods, including the reaction of 1,4'-bipiperidine-4-carboxylic acid with cyclopentanecarbonyl chloride, followed by reaction with 3-phenylpropylamine. The resulting compound is then subjected to various purification steps, including recrystallization and column chromatography, to obtain a pure product.
Aplicaciones Científicas De Investigación
N-cyclopentyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of addiction and epilepsy. In preclinical studies, N-cyclopentyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide has been shown to increase GABA levels in the brain, leading to a reduction in the reinforcing effects of drugs of abuse such as cocaine and alcohol. N-cyclopentyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide has also been shown to have anticonvulsant effects in animal models of epilepsy.
Propiedades
IUPAC Name |
N-cyclopentyl-1-[1-(3-phenylpropyl)piperidin-4-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H39N3O/c29-25(26-23-10-4-5-11-23)22-12-19-28(20-13-22)24-14-17-27(18-15-24)16-6-9-21-7-2-1-3-8-21/h1-3,7-8,22-24H,4-6,9-20H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYVQPCISSUGOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CCN(CC2)C3CCN(CC3)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2'-[1,4-piperazinediylbis(3-oxo-1-phenyl-3,1-propanediyl)]diphenol](/img/structure/B4896175.png)

![5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4896188.png)
![5-[2-(1-ethyl-3,3-dimethyl-5-phenyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4896192.png)
![N-(4-{N-[(4-chloro-3-methylphenoxy)acetyl]ethanehydrazonoyl}phenyl)-2-fluorobenzamide](/img/structure/B4896193.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-3-(4-methoxyphenyl)-2-phenylacrylamide](/img/structure/B4896199.png)

![N-(2,4-difluorobenzyl)-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4896218.png)
![4-fluoro-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4896224.png)
![1-(4-bromophenyl)-3-[(2-isopropylphenyl)amino]-2-propen-1-one](/img/structure/B4896234.png)
![1-[({5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]-4-phenylpiperazine](/img/structure/B4896242.png)
![3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4896243.png)
![N-[3-(diethylamino)propyl]-4-methoxy-3-nitrobenzamide](/img/structure/B4896245.png)
![3-[(2-chlorobenzyl)thio]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4896257.png)